6-(Bromomethyl)-5-fluoronicotinonitrile
Description
6-(Bromomethyl)-5-fluoronicotinonitrile is a halogenated pyridine derivative featuring a bromomethyl group at the 6-position and a fluorine atom at the 5-position of the pyridine ring. Its molecular formula is C₇H₄BrFN₂, with a molecular weight of 214.03 g/mol. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the fluorine atom enhances electronic effects, influencing both reactivity and binding affinity in pharmaceutical applications. This compound is primarily used as a key intermediate in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents .
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
6-(bromomethyl)-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4BrFN2/c8-2-7-6(9)1-5(3-10)4-11-7/h1,4H,2H2 |
InChI Key |
UTCPQQKUOXOKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 5-fluoronicotinonitrile, using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 6-(Bromomethyl)-5-fluoronicotinonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-5-fluoronicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of 6-(bromomethyl)-5-fluoronicotinaldehyde or 6-(bromomethyl)-5-fluoronicotinic acid.
Reduction: Formation of 6-(bromomethyl)-5-fluoronicotinamine.
Scientific Research Applications
6-(Bromomethyl)-5-fluoronicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-5-fluoronicotinonitrile involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate specific biochemical pathways, making the compound useful in various applications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 6-(Bromomethyl)-5-fluoronicotinonitrile with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|---|---|
| 6-(Bromomethyl)-5-fluoronicotinonitrile | Not provided | C₇H₄BrFN₂ | BrCH₂ (6), F (5), CN (3) | 214.03 | Reference compound |
| 6-(Bromomethyl)nicotinonitrile | 158626-15-4 | C₇H₅BrN₂ | BrCH₂ (6), CN (3) | 197.03 | Lacks 5-F substituent |
| 2-Bromo-5-chloro-6-methyl-nicotinonitrile | 1414959-00-4 | C₇H₄BrClN₂ | Br (2), Cl (5), CH₃ (6), CN (3) | 233.48 | Differs in substituent positions and halogens |
| 5-(Difluoromethyl)-6-fluoronicotinonitrile | 1806029-20-8 | C₇H₃F₃N₂ | F₂CH (5), F (6), CN (3) | 196.11 | Difluoromethyl vs. BrCH₂; dual F substituents |
| 2-Amino-6-chloro-5-fluoronicotinonitrile | 1820711-14-5 | C₆H₃ClFN₃ | NH₂ (2), Cl (6), F (5), CN (3) | 185.56 | Amino group introduces electron-donating effects |
Physicochemical Properties
- Polarity and Solubility: The 5-fluoro and bromomethyl groups in the target compound increase polarity compared to non-fluorinated analogs (e.g., 6-(Bromomethyl)nicotinonitrile). However, it remains less polar than carboxylic acid derivatives like 5-fluoro-6-bromonicotinic acid (CAS 1227588-59-1), which has higher aqueous solubility .
- Thermal Stability : Halogen substituents generally enhance thermal stability. The target compound’s melting point is expected to be higher than that of methyl-substituted analogs (e.g., 5-Bromo-6-methylnicotinic acid, CAS 1190862-72-6) due to stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
